

Introduction: The Strategic Value of a Substituted Isoquinoline S

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 4-Bromo-1-chloro-8-methoxyisoquinoline
CAS No.: 2137601-32-0
Cat. No.: B1450011

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The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and natural products. This scaffold is a key approach in modern drug design. In **4-bromo-1-chloro-8-methoxyisoquinoline**, each substituent serves a distinct and valuable purpose.

- The Chloro Group:** The presence of a chlorine atom at the 1-position significantly influences the electronic nature of the heterocyclic ring. It serves as a handle for nucleophilic aromatic substitution (S_NAr) reactions, allowing for the introduction of various amine, alcohol, and thiol functionalities to explore the chemical space. Furthermore, chloro groups can enhance binding affinity with protein targets and improve metabolic stability.^[2]
- The Bromo Group:** Located at the 4-position, the bromine atom is an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, crucial for building complex molecules. Additionally, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-target binding affinity and specificity.^[3]
- The Methoxy Group:** The 8-methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation, solubility, and overall pharmacokinetic profile. Its position on the benzenoid ring can also direct further electrophilic aromatic substitution reactions if required, although the existing halogenation pattern may limit certain synthetic routes.

This unique combination makes **4-bromo-1-chloro-8-methoxyisoquinoline** a high-value starting material for generating diverse compound libraries.

Physicochemical and Structural Properties

The fundamental properties of **4-bromo-1-chloro-8-methoxyisoquinoline** are summarized below. These identifiers are critical for database searching and computational modeling.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |
|-------------------|--|------------|
| Molecular Formula | C ₁₀ H ₇ BrClNO | [4] |
| Monoisotopic Mass | 270.93994 Da | [4] |
| Molar Mass | 272.53 g/mol | Calculated |
| IUPAC Name | 4-bromo-1-chloro-8-methoxyisoquinoline | [4] |
| SMILES | COC1=CC=CC2=C1C(=NC=C2Br)Cl | [4] |
| InChI | InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-7(11)5-13-10(12)9(6)8/h2-5H,1H3 | [4] |
| InChIKey | JUVALKVPKIXRPL-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 3.7 | [4] |

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  label=""
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caption [label="Figure 1: 2D Structure of 4-bromo-1-chloro-8-methoxyisoquinoline.", fontname="Arial", fontsize=12];

}
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Figure 1: 2D Structure of **4-bromo-1-chloro-8-methoxyisoquinoline**.

Proposed Synthetic Pathway

While a direct, single-publication synthesis for this exact molecule is not readily available, a robust and logical multi-step pathway can be proposed based on organometallic and heterocyclic chemistry principles, analogous to the synthesis of similar substituted quinolines and isoquinolines.^{[5][6]} This approach involves the sequential introduction of functional groups.



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Figure 2: Proposed multi-step synthetic workflow.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of the Isoquinolinone Core

The initial and most critical phase is the construction of the isoquinoline ring system. Starting with a commercially available and appropriately substituted methoxyaniline, a reaction like the Bischler-Napieralski or Pomeranz-Fritsch synthesis can be employed. The choice of reaction depends on the desired reagents. The rationale here is to establish the core heterocyclic structure before proceeding with further halogenation.

- **Methodology:** A plausible route involves the acylation of 2-bromo-6-methoxyaniline with a suitable acyl chloride (e.g., acetyl chloride) to form an amide, followed by cyclization promoted by a dehydrating agent like phosphorus pentoxide or polyphosphoric acid. This sequence establishes the foundational isoquinolinone core.

Step 2: Chlorination at the 1-Position

With the isoquinolinone intermediate in hand, the next step is the conversion of the lactam (cyclic amide) carbonyl group into a chloride. This is a standard transformation in heterocyclic chemistry.

- **Protocol:**
 - Suspend the isoquinolinone intermediate in an excess of phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent.
 - Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
 - Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
 - Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and cool to yield the 1-chloro-isoquinoline derivative.
- Causality: POCl₃ is the reagent of choice because it effectively converts the amide tautomer (the enol form) into a reactive phosphate ester intermediate displaced by a chloride ion to yield the desired 1-chloro product.

Step 3: Regioselective Bromination at the 4-Position

The final step is the introduction of the bromine atom at the 4-position. This is an electrophilic aromatic substitution reaction.

- Protocol:
 - Dissolve the 1-chloro-8-methoxyisoquinoline intermediate in a suitable solvent, such as chloroform or acetic acid.
 - Add N-Bromosuccinimide (NBS) in a stoichiometric amount (1.0-1.1 equivalents).
 - The reaction can be initiated by gentle heating or by the addition of a radical initiator like AIBN, although ionic pathways often prevail in acidic media.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.
 - Isolate the final product, **4-bromo-1-chloro-8-methoxyisoquinoline**, through extraction, drying, and purification by column chromatography or recrystallization.
- Causality: The isoquinoline ring is activated towards electrophilic substitution, and the 4-position is electronically favored for attack. NBS is a preferred reagent that is easier and safer to handle than liquid bromine and provides a slow, controlled release of electrophilic bromine.

Spectroscopic and Analytical Characterization

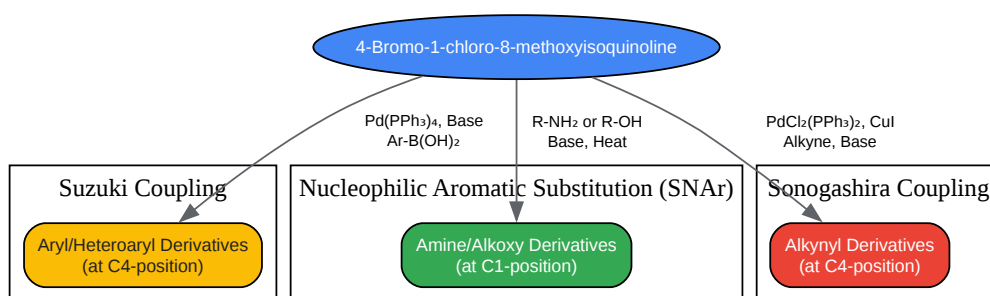
The identity and purity of **4-bromo-1-chloro-8-methoxyisoquinoline** would be confirmed using a suite of standard analytical techniques. The expected data are summarized below.

Table 2: Expected Analytical Data

| Technique | Expected Characteristics |
|---------------------|---|
| ¹ H NMR | Aromatic region (7.0-8.5 ppm) showing distinct signals for the protons of the isoquinoline ring, and a sharp singlet around 4.0 ppm corresponding to the three protons of the methoxy group. |
| ¹³ C NMR | Signals corresponding to all 10 carbon atoms. Characteristic peaks for the methoxy carbons (~60 ppm) and aromatic carbons (110-150 ppm). |
| Mass Spec (MS) | A complex molecular ion (M ⁺) cluster due to the presence of two bromine and two chlorine isotopes (³⁵ Cl, ³⁷ Cl), resulting in a characteristic M _n distribution. The monoisotopic mass should be detectable by high-resolution mass spectrometry. |
| FTIR | Characteristic absorption bands for C=N stretching of the isoquinoline ring (~1600 cm ⁻¹), C-O stretching of the methoxy group (~1250 cm ⁻¹), and various C-H stretches in the fingerprint region. |

Applications in Drug Discovery and Medicinal Chemistry

This scaffold is a prime candidate for the development of targeted therapeutics, particularly in oncology. The dual halogenation provides two chemical diversification points for further optimization.^[1]



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Figure 3: Key diversification strategies for the scaffold.

- Kinase Inhibitors: Many successful kinase inhibitors feature a substituted quinoline or isoquinoline core. By performing SNAr at the C1-position with Suzuki coupling at the C4-position with diverse boronic acids, vast libraries of compounds can be generated for screening against kinase panels (e
- Selective Functionalization: The different reactivity of the C-Cl and C-Br bonds allows for selective and sequential reactions. The C-Br bond is gene catalyzed cross-coupling, while the C-Cl bond is more susceptible to SNAr. This orthogonality is a powerful tool for building complex molecules in a

Safety, Handling, and Storage

As a halogenated aromatic amine derivative, **4-bromo-1-chloro-8-methoxyisoquinoline** should be handled with appropriate care. While specific data are extrapolated from safety data sheets (SDS) of similar compounds like 4-bromoisoquinoline and other polychlorinated heterocycles.^{[7][8][9]}

Table 3: General Safety and Handling Profile

| Category | Recommendation |
|-------------------------------------|--|
| GHS Hazard Statements | Expected to be harmful if swallowed (H302), cause skin irritation (H319), and may cause respiratory irritation (H335). ^{[8][10]} |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. ^[7] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Use proper handling techniques. Keep away from heat, sparks, and open flames. ^{[9][11]} |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Should be treated as hazardous chemical waste. |

Conclusion

4-Bromo-1-chloro-8-methoxyisoquinoline is a strategically designed chemical scaffold with considerable potential for applications in drug discovery. The features—a privileged isoquinoline core and three distinct functional groups—provide a robust platform for creating diverse molecular libraries. The orthogonality of the bromo and chloro substituents allows for controlled, sequential modifications, making it an invaluable tool for medicinal chemists aiming to develop novel therapeutic agents with improved selectivity, and favorable pharmacokinetic properties.

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- To cite this document: BenchChem. [Introduction: The Strategic Value of a Substituted Isoquinoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1450011/docs#introduction-the-strategic-value-of-a-substituted-isoquinoline-scaffold>

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